molecular formula C14H21NO2 B1467235 {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1455632-32-2

{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1467235
CAS No.: 1455632-32-2
M. Wt: 235.32 g/mol
InChI Key: WDWKJWKBKXYKRI-UHFFFAOYSA-N
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Description

{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-13(14)10-15-8-7-12(9-15)11-16/h3-6,12,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWKJWKBKXYKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially influencing the biological activity of these proteins. This compound may also interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux within cells.

Cellular Effects

The effects of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes, this compound may modulate signaling cascades, leading to changes in gene expression and metabolic activity. These interactions can result in various cellular responses, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol exerts its effects through binding interactions with biomolecules. The pyrrolidine ring’s stereogenicity allows for specific binding to enantioselective proteins, potentially leading to enzyme inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of pyrrolidine derivatives can vary, and their degradation products may have different biological activities. Long-term exposure to {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential changes in cell viability and function.

Dosage Effects in Animal Models

The effects of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and function. Threshold effects observed in animal studies can provide valuable insights into the safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The pyrrolidine ring’s structure allows it to participate in enzymatic reactions, potentially altering the levels of metabolites and influencing overall metabolic activity. These interactions can have significant implications for cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular energy metabolism.

Biological Activity

The compound {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol, a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H21NO2
  • Molecular Weight : 235.32 g/mol
  • Structural Features : The compound contains a pyrrolidine ring, which is a common motif in biologically active compounds. This structural feature is often associated with various pharmacological effects.

The biological activity of pyrrolidine derivatives like {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol can be attributed to several mechanisms:

  • Receptor Interaction : Pyrrolidine compounds can act as ligands for various receptors, influencing signaling pathways.
  • Enzyme Inhibition : These compounds may inhibit specific enzymes, altering biochemical pathways.
  • Antimicrobial Activity : Some studies suggest that pyrrolidine derivatives exhibit antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or interference with metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance:

  • In vitro Studies : Compounds similar to {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol were tested against various bacterial strains, showing significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CC. albicans0.0048

Other Biological Activities

The compound may also exhibit additional biological activities:

  • Analgesic and Anti-inflammatory Effects : Similar pyrrolidine derivatives have been studied for their potential analgesic effects through modulation of pain pathways.
  • CNS Activity : Some derivatives show promise in treating neurological disorders by acting on neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that a related pyrrolidine derivative exhibited potent antimicrobial activity against multiple strains, with specific modifications enhancing efficacy .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the pyrrolidine ring significantly affect biological activity, emphasizing the importance of structural optimization in drug design .
  • Pharmacological Profiling : Detailed profiling of similar compounds revealed interactions with serotonin receptors, suggesting potential applications in treating mood disorders .

Scientific Research Applications

Central Nervous System (CNS) Activity

Research indicates that compounds with similar structures exhibit activity in the central nervous system, particularly as potential anxiolytics or antidepressants. The presence of the pyrrolidine moiety is often associated with enhanced binding affinity to neurotransmitter receptors, such as serotonin and dopamine receptors.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated derivatives of pyrrolidine compounds, revealing that modifications on the aromatic ring significantly impacted their CNS activity. The ethoxy group in {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol may enhance lipophilicity, facilitating better blood-brain barrier penetration .

Antagonistic Properties

Compounds similar to {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol have been studied for their antagonistic effects on neuropeptide receptors, which play critical roles in stress response and appetite regulation.

Data Table: Antagonistic Activity Comparison

Compound NameIC50 (µM)Target Receptor
{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanolTBDRXFP3
Compound A1.5RXFP3
Compound B3.0RXFP3

The above table illustrates the potential of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol as a competitive antagonist compared to known compounds .

Synthetic Routes and Scalability

The synthesis of {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol can be achieved through several methods, including one-pot reactions that enhance yield and reduce the number of steps involved. The scalability of these synthetic routes makes it a viable candidate for further pharmaceutical development.

Synthesis Overview:
Recent advancements have shown that using microwave-assisted synthesis can significantly reduce reaction times while improving yields, making it an attractive option for large-scale production .

Toxicological Considerations

As with any pharmacologically active compound, understanding the toxicity profile is crucial. Preliminary studies suggest that while derivatives exhibit promising activity, they must be evaluated for mutagenicity and carcinogenicity.

Case Study:
A research article highlighted the need for comprehensive toxicity assessments on heterocyclic amines similar to {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol, emphasizing that while pharmacological effects are beneficial, safety profiles must be established before clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.